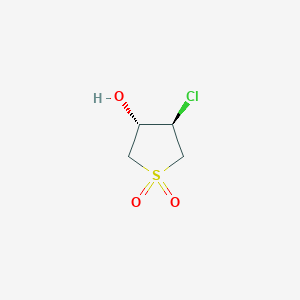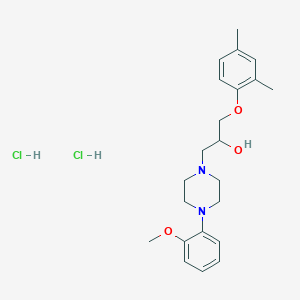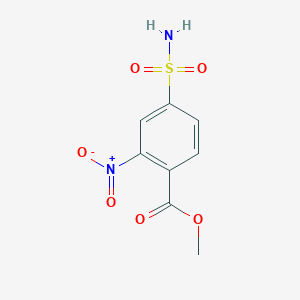
rac-(3R,4S)-3-chloro-4-hydroxy-1lambda6-thiolane-1,1-dione, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(3R,4S)-3-chloro-4-hydroxy-1lambda6-thiolane-1,1-dione, trans: is a chiral compound with a thiolane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-3-chloro-4-hydroxy-1lambda6-thiolane-1,1-dione, trans typically involves the chlorination of a suitable thiolane precursor followed by hydroxylation. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired stereoisomer.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(3R,4S)-3-chloro-4-hydroxy-1lambda6-thiolane-1,1-dione, trans undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could result in a dechlorinated thiolane derivative.
Wissenschaftliche Forschungsanwendungen
rac-(3R,4S)-3-chloro-4-hydroxy-1lambda6-thiolane-1,1-dione, trans has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which rac-(3R,4S)-3-chloro-4-hydroxy-1lambda6-thiolane-1,1-dione, trans exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed chemical and biological activities. The exact molecular targets and pathways are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-(3R,4S)-3-fluoro-4-hydroxy-1lambda6-thiolane-1,1-dione, trans
- rac-(3R,4S)-3-bromo-4-hydroxy-1lambda6-thiolane-1,1-dione, trans
Uniqueness
rac-(3R,4S)-3-chloro-4-hydroxy-1lambda6-thiolane-1,1-dione, trans is unique due to its specific stereochemistry and the presence of both chlorine and hydroxyl functional groups
Eigenschaften
CAS-Nummer |
20688-38-4 |
|---|---|
Molekularformel |
C4H7ClO3S |
Molekulargewicht |
170.62 g/mol |
IUPAC-Name |
(3R,4S)-4-chloro-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C4H7ClO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2H2/t3-,4-/m1/s1 |
InChI-Schlüssel |
OIPVZGSYIJYEGU-QWWZWVQMSA-N |
SMILES |
C1C(C(CS1(=O)=O)Cl)O |
Isomerische SMILES |
C1[C@H]([C@@H](CS1(=O)=O)Cl)O |
Kanonische SMILES |
C1C(C(CS1(=O)=O)Cl)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2828400.png)
![Tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate;hydrochloride](/img/structure/B2828401.png)

![N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2828403.png)
![1-(4-ethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2828405.png)


![3-[(cyanomethyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2828410.png)
![3-[(4-chlorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2828414.png)




